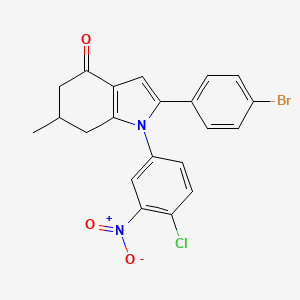
2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one (hereafter referred to as BCPNMTI) is a heterocyclic compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and biochemistry. BCPNMTI has been found to be a versatile and effective reagent in a variety of chemical reactions, due to its stability and high reactivity. In addition, BCPNMTI has been shown to have potential applications in the field of medicine, due to its ability to interact with certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Substitution Reactions of Benzo[b]thiophen Derivatives
- Research on bromination and nitration of benzo[b]thiophen derivatives shows that substituting different groups onto the benzothiophen ring can significantly alter the product distribution, indicating that the presence of specific substituents such as bromo, chloro, or nitro groups can influence reaction pathways and outcomes. This insight could be relevant when considering reactions involving "2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one" for the development of novel compounds or materials (Cooper, Ewing, Scrowston, & Westwood, 1970).
Bioevaluation of Carbamate Derivatives
- A study on the synthesis and bioevaluation of various carbamate derivatives against root-knot nematode demonstrates the potential of structurally diverse compounds for agricultural applications. The methodology and results from this study could inform research on the pesticidal or nematicidal potential of "this compound" (Kumari, Singh, & Walia, 2014).
Electrophilic Substitution Reactions of Polyfluoro-compounds
- Investigation into the electrophilic substitution reactions of pentafluorobiphenyl, involving bromination, nitration, and methylation, reveals the reactivity of polyfluorinated compounds under various conditions. Understanding these reactions can provide insights into how complex fluorinated or halogenated molecules, similar in complexity to "this compound", might behave in synthetic contexts (Brown, Chaudhry, & Stephens, 1969).
Di- and Triindolylmethanes: Molecular Structures and Spectroscopic Characterization
- Research on the synthesis and characterization of di- and triindolylmethanes, including compounds with bromophenyl groups, provides valuable information on the molecular structures and potential binding or interaction capabilities of indole-based compounds. This could be relevant for understanding the structural and functional properties of "this compound" (Mason, Barnard, Segla, Xie, & Kirschbaum, 2003).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c1-12-8-19-16(21(26)9-12)11-18(13-2-4-14(22)5-3-13)24(19)15-6-7-17(23)20(10-15)25(27)28/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVERSTLFIWWDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)
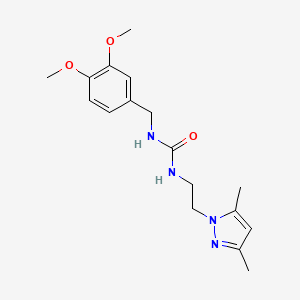

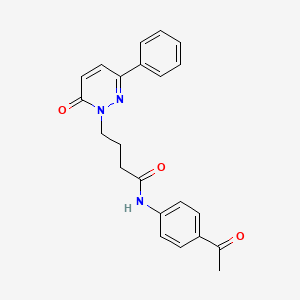
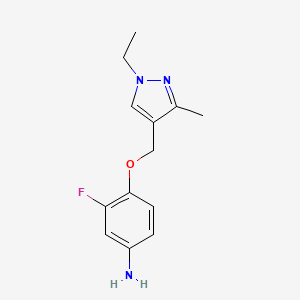
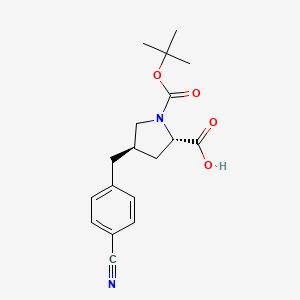
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)

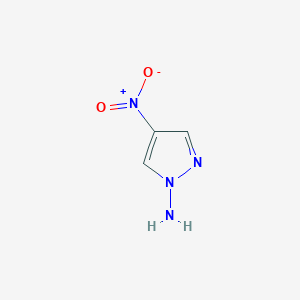
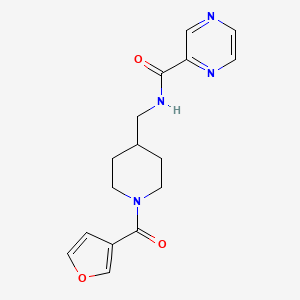
![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)
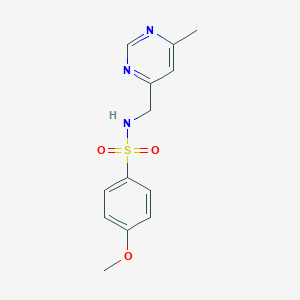
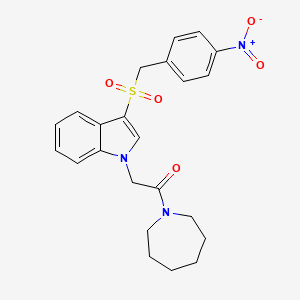
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)